molecular formula C12H9F3O2 B12127565 5-[4-(Trifluoromethyl)phenyl]furan-2-methanol

5-[4-(Trifluoromethyl)phenyl]furan-2-methanol

Cat. No.: B12127565
M. Wt: 242.19 g/mol
InChI Key: JOGKFRVONICQNA-UHFFFAOYSA-N
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Description

(5-[4-(TRIFLUOROMETHYL)PHENYL]FURAN-2-YL)METHANOL is a chemical compound with the molecular formula C12H9F3O2 and a molecular weight of 242.19 g/mol It is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a furan ring and a methanol group

Preparation Methods

The synthesis of (5-[4-(TRIFLUOROMETHYL)PHENYL]FURAN-2-YL)METHANOL typically involves the following steps:

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

(5-[4-(TRIFLUOROMETHYL)PHENYL]FURAN-2-YL)METHANOL undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

(5-[4-(TRIFLUOROMETHYL)PHENYL]FURAN-2-YL)METHANOL has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of (5-[4-(TRIFLUOROMETHYL)PHENYL]FURAN-2-YL)METHANOL involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may inhibit certain enzymes involved in inflammatory processes .

Comparison with Similar Compounds

(5-[4-(TRIFLUOROMETHYL)PHENYL]FURAN-2-YL)METHANOL can be compared with other similar compounds, such as:

The uniqueness of (5-[4-(TRIFLUOROMETHYL)PHENYL]FURAN-2-YL)METHANOL lies in the presence of the trifluoromethyl group, which imparts distinct chemical and biological characteristics, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C12H9F3O2

Molecular Weight

242.19 g/mol

IUPAC Name

[5-[4-(trifluoromethyl)phenyl]furan-2-yl]methanol

InChI

InChI=1S/C12H9F3O2/c13-12(14,15)9-3-1-8(2-4-9)11-6-5-10(7-16)17-11/h1-6,16H,7H2

InChI Key

JOGKFRVONICQNA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(O2)CO)C(F)(F)F

Origin of Product

United States

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